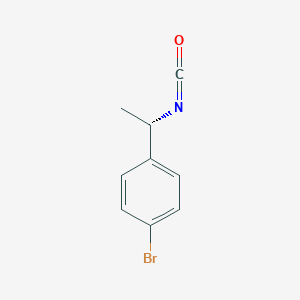

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVAGWOVWQDTAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149552-52-3 | |

| Record name | 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Structure of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, a chiral molecule of interest in synthetic chemistry and drug development. This document outlines the key physicochemical properties, details established synthetic routes, and presents the expected spectroscopic data integral to its structural confirmation.

Physicochemical Properties

This compound is a chiral organic compound with the molecular formula C₉H₈BrNO. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 149552-52-3 |

| Appearance | Not specified in literature |

| Boiling Point | 145-147 °C at 7 mmHg[1] |

| Melting Point | 30-32 °C[1] |

| Density | 1.39 g/cm³[2] |

| Refractive Index | 1.562[2] |

| Optical Rotation | (-) isomer |

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be approached through several established methods for isocyanate formation. The two primary routes involve the reaction of the corresponding chiral amine with a phosgene equivalent or the Curtius rearrangement of a suitable carboxylic acid derivative.

Synthesis from (S)-(-)-1-(4-Bromophenyl)ethylamine using Triphosgene

A common and relatively safe method for the synthesis of isocyanates from primary amines involves the use of triphosgene, a solid and safer alternative to gaseous phosgene.

Experimental Protocol:

-

Reaction Setup: A solution of (S)-(-)-1-(4-bromophenyl)ethylamine (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Triphosgene: A solution of triphosgene (0.4 equivalents) in dry DCM is added dropwise to the stirred amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Base Addition: A non-nucleophilic base, such as triethylamine (2.0-2.2 equivalents), is then added dropwise to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with a dilute acid (e.g., 1M HCl) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis via Curtius Rearrangement

The Curtius rearrangement provides an alternative pathway to isocyanates from carboxylic acids. This method proceeds through an acyl azide intermediate which rearranges to the isocyanate with the loss of nitrogen gas.[3] The stereochemistry at the migrating carbon is retained during the rearrangement.

Experimental Protocol:

-

Preparation of Acyl Chloride: (S)-2-(4-bromophenyl)propanoic acid is converted to its corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Formation of Acyl Azide: The crude acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), in an appropriate solvent like acetone or a biphasic system. This step should be performed with caution due to the potentially explosive nature of acyl azides.

-

Thermal Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The rearrangement typically occurs at elevated temperatures, leading to the formation of the isocyanate and the evolution of nitrogen gas.

-

Isolation: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Structure Elucidation through Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of the isocyanate functional group, which exhibits a strong and characteristic absorption band.

Table 2: Predicted Infrared Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | ~2275 - 2250 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600, ~1490 | Medium |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | <3000 | Medium to Weak |

| C-Br Stretch | ~600 - 500 | Medium to Strong |

The most telling feature in the IR spectrum will be the intense, sharp peak around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~1.6 | Doublet | ~7 | 3H |

| -CH-NCO | ~4.8 | Quartet | ~7 | 1H |

| Aromatic H (ortho to C-Br) | ~7.5 | Doublet | ~8 | 2H |

| Aromatic H (ortho to C-ethyl) | ~7.2 | Doublet | ~8 | 2H |

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~22 |

| -CH-NCO | ~55 |

| Aromatic C-Br | ~122 |

| Aromatic CH (ortho to C-Br) | ~132 |

| Aromatic CH (ortho to C-ethyl) | ~128 |

| Aromatic C-ethyl | ~140 |

| -N=C=O | ~125 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 225/227 (isotope pattern) | Molecular ion |

| [M - NCO]⁺ | 183/185 | Loss of the isocyanate group |

| [M - CH₃]⁺ | 210/212 | Loss of a methyl group |

| [C₇H₄Br]⁺ | 155/157 | Bromophenyl fragment |

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression from synthesis to spectroscopic analysis.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a systematic approach combining established synthetic methods with modern spectroscopic techniques. The characteristic spectroscopic signatures, particularly the strong IR absorption of the isocyanate group, the distinct patterns in the ¹H and ¹³C NMR spectra, and the isotopic pattern in the mass spectrum, collectively provide unambiguous confirmation of the molecule's structure and stereochemistry. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and characterization of chiral isocyanates for applications in drug discovery and development.

References

- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

(S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral organic compound containing a highly reactive isocyanate functional group. While specific biological studies on this particular molecule are not extensively available in current literature, its mechanism of action can be inferred from the well-established reactivity of the isocyanate moiety, particularly aryl isocyanates. This technical guide synthesizes the known chemistry and toxicology of isocyanates to provide a comprehensive overview of the presumed mechanism of action of this compound. The primary mechanism is anticipated to be the non-enzymatic, covalent modification of biological macromolecules through a process known as carbamylation. This document outlines the chemical basis of this interaction, potential biological consequences, and proposes experimental frameworks for its investigation.

Introduction

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. They are known for their high electrophilicity and reactivity towards nucleophiles. This reactivity is the foundation of their industrial applications, such as in the production of polyurethane polymers, as well as their toxicological properties. This compound, a specific chiral aryl isocyanate, is expected to exhibit similar reactivity and thus, a comparable mechanism of action at the molecular level. The primary mode of interaction with biological systems is through the carbamylation of proteins and other biomolecules.

The Core Mechanism: Covalent Modification via Carbamylation

The central feature of the mechanism of action for this compound is its ability to covalently bond to biological macromolecules. This irreversible modification can alter the structure and function of the target molecule, leading to downstream physiological effects.

The Chemistry of Carbamylation

The isocyanate group is a potent electrophile, with the carbon atom being highly susceptible to nucleophilic attack. In a biological environment, numerous nucleophilic functional groups are present on proteins, peptides, and amino acids. The most common targets for carbamylation include:

-

ε-amino group of lysine residues: This is a primary site of carbamylation on proteins, forming a stable urea linkage.

-

N-terminal α-amino groups of proteins: These also readily react to form urea derivatives.

-

Thiol group of cysteine residues: This reaction yields a thiocarbamate linkage.

-

Hydroxyl group of serine, threonine, and tyrosine residues: These reactions produce carbamate esters.

-

Imidazole group of histidine residues.

The general reaction can be depicted as follows:

R-N=C=O + Nu-H → R-NH-C(=O)-Nu

Where R is the (S)-(-)-1-(4-Bromophenyl)ethyl group and Nu-H represents a nucleophilic group on a biological molecule.

Biological Consequences of Protein Carbamylation

The covalent modification of proteins by this compound can have a range of functional consequences, depending on the protein target and the specific residue modified. These can include:

-

Alteration of Protein Structure and Function: Modification of key amino acid residues within an enzyme's active site or a receptor's binding pocket can lead to inhibition or altered activity.

-

Induction of an Immune Response: Carbamylated proteins can be recognized as neo-antigens by the immune system, potentially leading to sensitization and allergic reactions, a well-documented effect of isocyanate exposure.

-

Cellular Stress and Toxicity: Widespread, non-specific carbamylation of cellular proteins can disrupt normal cellular processes, leading to cytotoxicity.

-

Disruption of Signaling Pathways: Modification of proteins involved in signaling cascades can lead to dysregulation of cellular communication.

Proposed Signaling Pathway and Workflow Diagrams

To visualize the proposed mechanism and experimental approaches, the following diagrams are provided in the DOT language.

Caption: General mechanism of protein carbamylation by this compound.

Caption: Proposed experimental workflow for investigating the biological activity of this compound.

Quantitative Data Summary

As of the date of this publication, specific quantitative biological data for this compound is not available in the peer-reviewed literature. However, for a comprehensive understanding of its biological activity, the following parameters would be crucial to determine through experimental investigation.

| Parameter | Description | Relevance to Mechanism of Action |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit a specific biological process (e.g., enzyme activity) by 50%. | Provides a measure of the compound's potency against a specific target. |

| Kᵢ (Inhibition constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | Characterizes the binding affinity of the compound to its target enzyme. |

| k_inact (Rate of inactivation) | The maximal rate of enzyme inactivation at saturating concentrations of a covalent inhibitor. | Quantifies the rate of covalent bond formation between the compound and its target. |

| K_d (Dissociation constant) | The equilibrium constant for the dissociation of a ligand-receptor complex. | Measures the binding affinity of the compound to a non-enzyme target (e.g., a receptor). |

| LC₅₀/LD₅₀ (Lethal concentration/dose, 50%) | The concentration or dose of the compound that is lethal to 50% of a test population. | Provides a measure of the compound's acute toxicity. |

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the mechanism of action of this compound.

Protein Carbamylation Assay

Objective: To determine if this compound covalently modifies a target protein.

Methodology:

-

Protein Incubation: Incubate the purified target protein (e.g., 1-5 µM) with varying concentrations of this compound (e.g., 0-100 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C for a defined period (e.g., 1-2 hours).

-

Removal of Unreacted Compound: Remove excess, unreacted isocyanate by dialysis, size-exclusion chromatography, or precipitation of the protein.

-

Analysis of Modification:

-

Mass Spectrometry: Analyze the protein sample by LC-MS/MS to identify the mass shift corresponding to the addition of the this compound moiety and to pinpoint the specific amino acid residues that have been modified.

-

Western Blot: If an antibody specific to the carbamylated adduct is available, perform a western blot to detect the modification.

-

Enzyme Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on a specific enzyme.

Methodology:

-

Enzyme Preparation: Prepare a solution of the target enzyme at a suitable concentration in its optimal assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for different time intervals to assess time-dependent inhibition, which is characteristic of covalent inhibitors.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Activity: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine k_inact and Kᵢ.

Conclusion

The mechanism of action of this compound is presumed to be driven by the high reactivity of its isocyanate functional group, leading to the covalent carbamylation of proteins and other biological nucleophiles. This irreversible modification can result in altered protein function, cellular toxicity, and potential immunogenicity. While specific data for this compound is lacking, the established principles of isocyanate chemistry provide a strong foundation for understanding its likely biological effects. The experimental workflows and quantitative parameters outlined in this guide provide a roadmap for future research to elucidate the specific biological targets and pharmacological profile of this compound. Such studies are essential for any potential therapeutic or biotechnological application of this compound.

(S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Chiral Auxiliary for Enantiomeric Purity Determination and Synthesis of Bioactive Molecules

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a chiral chemical reagent of significant interest to researchers and scientists in the fields of stereochemistry, analytical chemistry, and drug development. Its primary application lies in its use as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral alcohols and amines. Furthermore, it serves as a valuable building block in the asymmetric synthesis of novel chiral molecules, including ureas with potential therapeutic activities. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental methodologies and a summary of its chemical and physical properties.

Core Applications

The utility of this compound stems from its enantiomerically pure nature. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols and amines, leading to the formation of stable urethane and urea linkages, respectively. When a racemic or enantiomerically enriched mixture of a chiral alcohol or amine is reacted with the enantiopure this compound, a mixture of diastereomers is formed. These diastereomers, unlike the original enantiomers, possess distinct physical and spectroscopic properties, which allows for their separation and quantification.

Enantiomeric Purity Determination

The most prevalent use of this compound is as a chiral derivatizing agent for the determination of enantiomeric excess (ee) of chiral primary and secondary amines, as well as chiral alcohols. The resulting diastereomeric ureas or carbamates can be analyzed by nuclear magnetic resonance (NMR) spectroscopy or separated by high-performance liquid chromatography (HPLC).

In ¹H NMR spectroscopy, the protons in the vicinity of the newly formed stereogenic centers of the diastereomers will experience different chemical environments, leading to distinguishable signals. The integration of these signals allows for the direct calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original analyte.

Alternatively, the diastereomeric derivatives can be separated chromatographically, typically using normal-phase HPLC. The difference in polarity and spatial arrangement of the diastereomers leads to differential interaction with the stationary phase, resulting in distinct retention times. The relative peak areas in the chromatogram are used to quantify the abundance of each diastereomer and, consequently, the enantiomeric excess of the starting material.

Synthesis of Chiral Ureas with Biological Activity

This compound is also employed in the synthesis of novel chiral compounds, particularly chiral ureas. The reaction of the isocyanate with amino acids or other primary amines yields N,N'-disubstituted ureas with defined stereochemistry. These chiral ureas can be screened for various biological activities. For instance, certain chiral amino acid urea derivatives have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 149552-52-3 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 30-32 °C |

| Boiling Point | 145-147 °C at 7 mmHg |

| Purity | Typically ≥97% |

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Protocol 1: Determination of Enantiomeric Excess of a Chiral Amine by NMR Spectroscopy

Objective: To determine the enantiomeric excess of a chiral primary amine by derivatization with this compound and subsequent ¹H NMR analysis.

Materials:

-

Chiral primary amine (e.g., 1-phenylethylamine)

-

This compound

-

Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

-

NMR tube

-

¹H NMR spectrometer

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral primary amine in 0.5 mL of anhydrous CDCl₃.

-

Acquire a ¹H NMR spectrum of the underivatized amine to serve as a reference.

-

To the NMR tube containing the amine solution, add a slight molar excess (1.1 equivalents) of this compound.

-

Cap the NMR tube and gently invert it several times to ensure thorough mixing. The reaction is typically rapid and proceeds at room temperature.

-

Allow the reaction to proceed for 10-15 minutes.

-

Acquire a ¹H NMR spectrum of the resulting diastereomeric urea mixture.

-

Identify a well-resolved proton signal (e.g., the methine proton adjacent to the nitrogen) that shows distinct chemical shifts for the two diastereomers.

-

Integrate the signals corresponding to each diastereomer.

-

Calculate the diastereomeric ratio (and thus the enantiomeric excess) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.

Protocol 2: Synthesis of a Chiral Amino Acid Urea Derivative

Objective: To synthesize a chiral urea derivative from this compound and an L-amino acid for potential biological screening.

Materials:

-

L-amino acid (e.g., L-Alanine methyl ester hydrochloride)

-

This compound

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the L-amino acid methyl ester hydrochloride (1.0 equivalent) and dissolve or suspend it in the anhydrous solvent.

-

Add triethylamine (2.2 equivalents) to the mixture to neutralize the hydrochloride salt and deprotonate the amine. Stir for 10 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and perform an aqueous work-up. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure chiral urea derivative.

-

Characterize the product by NMR, mass spectrometry, and other relevant analytical techniques.

Logical and Signaling Pathways

While this compound itself is not directly involved in biological signaling pathways, its derivatives, such as the chiral ureas, can be designed to interact with biological targets. For example, some urea-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

The general workflow for utilizing this chiral isocyanate in a drug discovery context is outlined below.

(S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate: A Technical Guide for Chiral Derivatization in Pharmaceutical Analysis and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and analysis, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical step in the drug development pipeline. Chiral derivatization, the process of reacting a mixture of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely used technique for this purpose. These resulting diastereomers, possessing distinct physical properties, can then be separated and quantified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate is a highly effective chiral derivatizing agent for the analysis of chiral primary and secondary amines, alcohols, and other nucleophilic compounds. Its utility stems from the formation of stable urea or carbamate diastereomers, respectively, which often exhibit significant differences in their chromatographic retention times and NMR spectra, allowing for accurate and reliable determination of enantiomeric excess (ee). The presence of the bromophenyl group can also aid in UV detection during chromatography. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound as a premier chiral derivatizing agent.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a chiral derivatizing agent is essential for its effective and safe use. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 149552-52-3 | |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | |

| Density | 1.39 g/cm³ | |

| Boiling Point | 276.3 °C at 760 mmHg | |

| Flash Point | 120.9 °C | |

| Refractive Index | 1.562 | |

| Appearance | White to beige powder | [1] |

| Synonyms | 1-bromo-4-[(1S)-1-isocyanatoethyl]benzene |

Reaction Mechanism and Workflow

The fundamental principle behind the use of this compound as a chiral derivativing agent is its reaction with a racemic analyte to form a mixture of diastereomers. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as the amino group of primary or secondary amines to form a urea linkage, or with the hydroxyl group of alcohols to form a carbamate linkage. Since the chiral derivatizing agent is enantiomerically pure (the (S)-enantiomer), the reaction with a racemic mixture of an analyte (containing both R and S enantiomers) will result in the formation of two diastereomers: (S,R) and (S,S).

Caption: General workflow for chiral derivatization.

The diastereomers formed have different three-dimensional structures and, consequently, different physical and chemical properties. This difference allows for their separation by standard chromatographic techniques.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are detailed, representative methodologies based on the use of the structurally similar and commonly employed chiral derivatizing agent, (R)-(+)-1-phenylethyl isocyanate. These protocols can be adapted for use with this compound with minor modifications and optimization.

Derivatization of a Primary Amine for HPLC Analysis

Objective: To convert a racemic primary amine into a mixture of diastereomeric ureas for the determination of enantiomeric excess by HPLC.

Materials:

-

Racemic primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane)

-

Triethylamine (optional, as a catalyst)

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

HPLC grade solvents (e.g., acetonitrile, water, methanol)

Procedure:

-

Sample Preparation: Dissolve approximately 5 mg of the racemic primary amine in 1 mL of anhydrous acetonitrile in a clean, dry vial.

-

Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the amine solution. If the reaction is slow, a catalytic amount of triethylamine (e.g., 0.1 equivalents) can be added.

-

Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or by injecting a small aliquot into the HPLC system until the starting amine is no longer detected.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a primary amine scavenger, such as aminomethylated polystyrene resin, to react with any excess isocyanate.

-

Sample Dilution: Once the reaction is complete, dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

-

HPLC Analysis: Inject the diluted sample onto the HPLC system. The diastereomeric ureas will be separated on the column and detected by the UV detector.

Caption: Experimental workflow for amine derivatization.

Data Presentation and Analysis

The primary output of this method is a chromatogram showing the separation of the two diastereomers. The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers.

Example HPLC Separation Data (Illustrative)

The following table presents illustrative data for the HPLC separation of diastereomeric ureas formed from the reaction of a chiral amine with a chiral isocyanate.

| Diastereomer | Retention Time (min) | Peak Area |

| (S,R) | 12.5 | 45000 |

| (S,S) | 14.2 | 55000 |

Calculation of Enantiomeric Excess (ee):

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively.

In the example above: ee (%) = [ (55000 - 45000) / (55000 + 45000) ] * 100 = 10%

This indicates that the original amine sample had an enantiomeric excess of 10% of the S-enantiomer.

NMR Spectroscopy of Diastereomers

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of the diastereomeric derivatives. The different chemical environments of the protons in the two diastereomers can lead to distinct chemical shifts, allowing for their quantification.

Expected ¹H NMR Spectral Differences:

For the urea formed from the reaction of this compound with a chiral amine, the protons closest to the newly formed stereocenter are most likely to show distinct signals for the two diastereomers. For example, the methyl protons of the ethyl group in the derivatizing agent may appear as two distinct doublets.

Safety and Handling

This compound, like other isocyanates, is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin, eye, and respiratory tract irritation. May cause sensitization by inhalation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with moisture, as isocyanates react with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.[1]

-

Storage: Store in a cool, dry, and tightly sealed container, preferably refrigerated.[1]

Conclusion

This compound is a valuable tool for the chiral separation and analysis of a wide range of enantiomeric compounds. Its reliable reactivity and the distinct properties of the resulting diastereomers make it a robust choice for determining enantiomeric purity in research, development, and quality control settings. By following the principles and protocols outlined in this guide, researchers can effectively employ this chiral derivatizing agent to obtain accurate and reproducible results, contributing to the advancement of stereoselective synthesis and the development of safer and more effective pharmaceuticals.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Bromophenyl Isocyanate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bromophenyl isocyanate compounds. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the distinct characteristics of the ortho, meta, and para isomers, presents key experimental protocols, and illustrates relevant chemical pathways and workflows.

Introduction to Bromophenyl Isocyanates

Bromophenyl isocyanates are aromatic organic compounds featuring both a bromine atom and an isocyanate functional group (-N=C=O) attached to a benzene ring. The isocyanate group is highly electrophilic, making these compounds valuable but reactive intermediates in organic synthesis.[1][2] They are key building blocks for a variety of important molecules, including pharmaceuticals, agrochemicals, and polymers, primarily through the formation of urea and carbamate (urethane) linkages.[2][3] The position of the bromine atom (ortho, meta, or para) significantly influences the physical properties and, to some extent, the reactivity of the molecule. This guide will explore the properties of 2-bromophenyl isocyanate, 3-bromophenyl isocyanate, and 4-bromophenyl isocyanate.

Physical Properties

The physical characteristics of bromophenyl isocyanate isomers vary based on the substitution pattern on the benzene ring. The para-isomer is a solid at room temperature, while the ortho and meta isomers are liquids. These properties, along with spectroscopic data, are crucial for their identification and use in controlled chemical reactions.

Tabulated Physical Data

The following tables summarize the key physical and spectroscopic properties for the three isomers of bromophenyl isocyanate.

Table 1: General and Physical Properties

| Property | 2-Bromophenyl Isocyanate | 3-Bromophenyl Isocyanate | 4-Bromophenyl Isocyanate |

| CAS Number | 1592-00-3[3] | 23138-55-8[4] | 2493-02-9[5] |

| Molecular Formula | C₇H₄BrNO[3] | C₇H₄BrNO[4] | C₇H₄BrNO[5] |

| Molecular Weight | 198.02 g/mol [3] | 198.02 g/mol [6] | 198.02 g/mol [5] |

| Physical Form | Liquid[3] | Liquid[7] | White to beige powder/solid[8][9] |

| Melting Point | 39-42 °C[10] | N/A | 42-44 °C[9] |

| Boiling Point | 56-58 °C at 0.05 mmHg[3] | N/A | 158 °C at 14 mmHg |

| Density | 1.607 g/mL at 25 °C[3] | 1.586 g/mL at 25 °C[4] | 1.6077 g/mL[11] |

| Refractive Index (n20/D) | 1.5838[3] | 1.5835-1.5865[12] | N/A |

| Flash Point | 108 °C (closed cup)[3] | N/A | 109 °C (closed cup)[11] |

Table 2: Solubility and Spectroscopic Data

| Property | 2-Bromophenyl Isocyanate | 3-Bromophenyl Isocyanate | 4-Bromophenyl Isocyanate |

| Solubility | N/A | N/A | Soluble in alcohol, benzene, chloroform, diethyl ether; slightly soluble in water. |

| IR Spectrum (N=C=O stretch) | Characteristic peak around 2250 cm⁻¹ | Characteristic peak around 2250 cm⁻¹ | Characteristic peak around 2250 cm⁻¹[13] |

| ¹H NMR | Data available[5] | Data available[14] | Data available[5] |

| ¹³C NMR | Data available[5] | Data available[14] | Data available[5] |

| Mass Spectrum | Data available[15] | Data available[16] | Data available[5][17] |

Chemical Properties and Reactivity

The chemical behavior of bromophenyl isocyanates is dominated by the highly reactive isocyanate functional group. The carbon atom in the -N=C=O group is electrophilic and readily attacked by various nucleophiles.[1][18]

Nucleophilic Addition Reactions

Isocyanates react with a wide range of nucleophiles, including alcohols, amines, and water, in what are typically nucleophilic addition reactions.[1][19] An electron-withdrawing group, such as the bromine on the phenyl ring, generally increases the electrophilicity of the isocyanate carbon, enhancing its reactivity.[18]

-

Reaction with Alcohols: Alcohols react with isocyanates to form carbamates, also known as urethanes. This reaction is often catalyzed by tertiary amines or certain metal salts.[2]

-

Reaction with Amines: Primary and secondary amines readily react with isocyanates to produce substituted ureas.[1]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide.[1][2] This reaction is notable in polyurethane foam production, where the CO₂ acts as a blowing agent.[1]

Figure 1: General reaction pathways for bromophenyl isocyanate with common nucleophiles.

Cyclization and Dimerization

Under certain conditions, particularly with catalysts like triethylphosphine, isocyanates can react with themselves. Aromatic isocyanates can dimerize, and diisocyanates can trimerize to form stable isocyanurate rings.[1][20]

Experimental Protocols

Accurate and reproducible experimental methods are paramount when working with reactive compounds like bromophenyl isocyanates. The following sections detail common procedures for their synthesis and analysis.

Synthesis of Bromophenyl Isocyanates

Isocyanates are commonly synthesized from the corresponding primary amine via phosgenation.[1] Due to the hazardous nature of phosgene, alternative reagents like triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings.

Protocol: Synthesis of 4-Bromophenyl Isocyanate using Triphosgene [21]

-

Reaction Setup: In a fume hood, dissolve triphosgene (e.g., 22 mmol) in a suitable solvent like dichloromethane (DCM, 50 mL) in a flask equipped with a stirrer and a dropping funnel.

-

Amine Addition: Slowly add a solution of the corresponding bromoaniline (e.g., 4-bromoaniline, 20 mmol) in DCM (10 mL) to the stirred triphosgene solution.

-

Cooling and Base Addition: After stirring for 30 minutes at room temperature, cool the reaction mixture to -35 °C using an appropriate cooling bath.

-

Base Addition: Add triethylamine (Et₃N, 6 mL) dropwise to the cold mixture. The addition of a tertiary amine is crucial to neutralize the HCl generated during the reaction.[21]

-

Reaction Completion: Allow the mixture to warm slowly to room temperature and continue stirring for 2 hours.

-

Work-up and Isolation: Remove the solvent under vacuum. The resulting slurry can be purified by distillation or sublimation to yield the pure bromophenyl isocyanate.[21]

Figure 2: Experimental workflow for the synthesis of bromophenyl isocyanate.

Analytical Methods for Isocyanate Determination

The high reactivity of isocyanates makes their direct analysis challenging. Therefore, a common strategy involves derivatization with a reagent that reacts quantitatively with the isocyanate group to form a stable, easily detectable product.[22] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these derivatives.[22][23]

Protocol: General Procedure for Isocyanate Analysis by HPLC after Derivatization [23]

-

Sample Collection & Derivatization: Collect the sample containing the isocyanate (e.g., from air passed through an impinger solution, or an extract from a solid matrix). The collection medium should contain a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP) or 1,2-pyridylpiperazine (1,2-PP), which reacts with the isocyanate to form a stable urea derivative.[23][24]

-

Sample Preparation:

-

HPLC Analysis:

-

Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a suitable column (e.g., C18) and a UV or other appropriate detector.[25]

-

Calibration: Prepare a series of calibration standards using a certified standard of the isocyanate-derivatizing agent product. Analyze these standards to establish a calibration curve of detector response versus concentration.[23]

-

Analysis: Inject the prepared sample onto the HPLC system. Identify the derivative peak based on its retention time compared to the standard. Quantify the amount of isocyanate in the original sample by comparing the peak area to the calibration curve.

-

Figure 3: General workflow for the analysis of isocyanates via derivatization and HPLC.

Safety and Handling

Bromophenyl isocyanates, like most isocyanates, are hazardous compounds that require careful handling in a controlled laboratory environment.

-

Toxicity: They are harmful if swallowed, inhaled, or absorbed through the skin.[8][26]

-

Irritation: These compounds are irritants to the eyes, skin, and respiratory tract.[8][9] They are also lachrymators (substances that cause tearing).[8][9]

-

Sensitization: A significant hazard is the potential to cause allergic skin reactions and, more severely, allergic respiratory reactions (sensitization) upon inhalation, which can lead to asthma-like symptoms.[9][26] Chronic exposure may cause permanent lung damage.[8]

-

Handling Precautions: Always handle bromophenyl isocyanates in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[26]

-

Moisture Sensitivity: Isocyanates react with water.[8] Therefore, they should be stored in tightly sealed containers in a dry, cool place to prevent degradation and pressure build-up from CO₂ evolution.[9]

Applications in Drug Development and Research

The reactivity of the isocyanate group makes bromophenyl isocyanates versatile reagents in medicinal chemistry and drug development.

-

Scaffold Synthesis: They are frequently used to synthesize ureas and carbamates, which are common structural motifs in biologically active molecules. For instance, 2-bromophenyl isocyanate has been used in the synthesis of dihydroindole urea derivatives and 3-carboxamide substituted diphenylureas.[3]

-

Structure-Activity Relationship (SAR) Studies: The bromo-substituent provides a site for further chemical modification, for example, through cross-coupling reactions like the Suzuki or Heck reactions. This allows for the systematic exploration of the chemical space around a core scaffold to optimize biological activity.

-

Bioconjugation: The ability of isocyanates to react with nucleophilic functional groups found in biomolecules (like amines on proteins) allows for their use in creating covalent linkages, although their high reactivity requires careful control.[19]

Conclusion

Bromophenyl isocyanates are highly valuable and reactive chemical intermediates with distinct physical and chemical properties depending on the isomer. Their utility in synthesizing diverse molecular architectures, particularly ureas and carbamates, makes them important tools for researchers in drug discovery and materials science. However, their hazardous nature, including toxicity and potential for sensitization, necessitates strict adherence to safety protocols. A thorough understanding of their properties, reactivity, and handling requirements, as outlined in this guide, is essential for their safe and effective use in research and development.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 3. 2-Bromophenyl isocyanate 97 1592-00-3 [sigmaaldrich.com]

- 4. 3-Bromophenyl isocyanate | 23138-55-8 [chemicalbook.com]

- 5. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromophenyl Isocyanate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. indiamart.com [indiamart.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. 3-Bromophenyl isocyanate, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 14. 3-Bromophenyl isocyanate(23138-55-8) IR Spectrum [m.chemicalbook.com]

- 15. 2-Bromophenyl isocyanate | C7H4BrNO | CID 137097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Bromophenyl isocyanate | C7H4BrNO | CID 141001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Bromophenyl isocyanate [webbook.nist.gov]

- 18. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. rsc.org [rsc.org]

- 22. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 23. epa.gov [epa.gov]

- 24. researchgate.net [researchgate.net]

- 25. epa.gov [epa.gov]

- 26. georganics.sk [georganics.sk]

An In-depth Technical Guide to the Safety and Handling of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate, a reactive chemical intermediate. Given its hazardous nature as an isocyanate, strict adherence to the protocols outlined in this document is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] The primary health concerns are respiratory and skin sensitization, which can lead to severe allergic reactions upon subsequent exposure.[1][3][4] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[1][2][3]

GHS Hazard Statements:

-

Harmful if swallowed (H302)

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)[5][6]

Chronic exposure to isocyanates can lead to long-term lung damage, including a decrease in lung function that may be permanent.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its close analog, 4-bromophenyl isocyanate, is provided in the table below. This information is essential for proper storage and handling.

| Property | Value |

| Chemical Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Appearance | White to beige powder/solid |

| Boiling Point | 276.3 °C at 760 mmHg |

| Flash Point | 120.9 °C |

| Density | 1.39 g/cm³ |

Note: Some data corresponds to the racemic or para-substituted isomer and should be used as an approximation.

Safe Handling and Storage Protocols

Due to its reactivity and toxicity, this compound requires stringent handling and storage procedures.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure adequate general laboratory ventilation.[1]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[2][4]

-

Skin Protection: A lab coat and full-length pants should be worn. For tasks with a high risk of splashing, a chemically resistant apron is recommended.[2]

-

Gloves: Double-gloving with nitrile or butyl rubber gloves is recommended.[7] Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: In situations where the concentration of isocyanate vapors may exceed exposure limits or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5]

Storage

-

Temperature: Store in a refrigerator, typically below 4°C (39°F).[1]

-

Container: Keep the container tightly closed and in a dry, well-ventilated area.[1][8]

-

Moisture Sensitivity: This compound is moisture-sensitive.[1][3] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with water, which can produce carbon dioxide gas and lead to container pressurization.[1]

-

Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[1][8]

Experimental Workflow and Protocols

The following workflow diagram and protocols outline the safe handling of this compound throughout a typical laboratory experiment.

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocol for Handling

-

Preparation:

-

Conduct a thorough risk assessment for the specific experiment.

-

Ensure the chemical fume hood has a current certification.

-

Don all required PPE as described in section 3.2.

-

Prepare a spill kit containing an absorbent material suitable for isocyanates and a neutralization solution (e.g., 5% sodium carbonate solution).

-

Label a dedicated hazardous waste container.

-

-

Weighing and Dispensing:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

-

Perform all weighing and dispensing operations inside the fume hood.

-

Use a clean, dry spatula and weighing vessel.

-

Immediately after dispensing, securely close the container, purge with an inert gas if possible, and return it to cold storage.

-

-

Reaction Setup and Monitoring:

-

Add the dispensed isocyanate to the reaction vessel under an inert atmosphere.

-

Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

-

-

Cleanup and Decontamination:

-

Quench any unreacted isocyanate in the reaction mixture and on contaminated equipment with a suitable reagent, such as isopropanol or a dilute ammonia solution, in a well-ventilated area.

-

Thoroughly decontaminate all glassware and surfaces that came into contact with the isocyanate.

-

Dispose of all contaminated materials, including gloves and wipes, in the designated hazardous waste container.

-

Generalized Toxicity Pathway

The toxicity of isocyanates is primarily driven by their high reactivity towards nucleophilic functional groups found in biological macromolecules such as proteins. The following diagram illustrates a generalized signaling pathway for isocyanate-induced toxicity.

Caption: A generalized signaling pathway for isocyanate-induced toxicity.

Emergency Procedures

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material.

-

Carefully collect the absorbed material into a designated waste container.

-

Decontaminate the spill area with a neutralizing solution.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First Aid

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect all contaminated materials in a clearly labeled, sealed container.

-

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the use of this compound and maintain a safe laboratory environment.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. How to Safely Handle Isocyanates? [enuochem.com]

- 3. actsafe.ca [actsafe.ca]

- 4. gas-sensing.com [gas-sensing.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Review of the occupational exposure to isocyanates: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chirality in NMR

Chirality is a fundamental property in chemistry and pharmacology, where enantiomers—non-superimposable mirror-image molecules—can exhibit profoundly different biological activities. The accurate determination of enantiomeric purity and the assignment of absolute configuration are therefore critical in drug development, asymmetric synthesis, and natural product chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for structural elucidation. However, in an achiral solvent, enantiomers are indistinguishable by NMR as they have identical chemical shifts and coupling constants.

To overcome this limitation, chiral resolution agents are employed. These agents interact with the enantiomeric analyte to create a chiral environment, breaking the magnetic equivalence and inducing diastereomeric differentiation. This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess (ee) and, in many cases, the assignment of absolute configuration.[1][2]

This guide provides a technical overview of the primary classes of chiral resolution agents used in NMR spectroscopy: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs). It details their mechanisms of action, provides experimental protocols, and presents quantitative data for practical application.

Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agents react covalently with the enantiomers of an analyte to form a new pair of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for direct quantification.[3][4] The key requirement is that the derivatization reaction proceeds to completion without any kinetic resolution or racemization.[5]

Mechanism of Action

The fundamental principle involves converting a pair of enantiomers (R-A and S-A) by reacting them with a single enantiomer of a CDA (e.g., R-C). This reaction creates a pair of diastereomers (R-A-R-C and S-A-R-C), which are no longer mirror images and will exhibit different chemical shifts in the NMR spectrum.

Caption: Mechanism of Chiral Derivatizing Agents (CDAs).

Key Example: Mosher's Acid (MTPA)

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is one of the most widely used CDAs for determining the absolute configuration of alcohols and amines.[6][7] The analyte is reacted with both (R)- and (S)-MTPA chloride to form two diastereomeric esters (or amides).

The analysis relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation, this phenyl group shields or deshields nearby protons of the analyte. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a chemical shift difference (Δδ = δS - δR) can be calculated for protons on either side of the stereocenter. A consistent positive or negative sign for the Δδ values on one side allows for the assignment of the absolute configuration.[8]

Experimental Protocol: Mosher's Ester Analysis[6][7]

-

Preparation (Two separate reactions):

-

Reaction A: To a solution of the chiral alcohol (1.0 equivalent) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP), add (R)-(-)-MTPA chloride (1.2 equivalents).

-

Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride.

-

-

Reaction Monitoring: Stir the reactions at room temperature and monitor by TLC or LC-MS until the starting alcohol is consumed.

-

Work-up: Quench the reaction with water or saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, base, and brine, then dry over Na₂SO₄.

-

Purification: Purify each diastereomeric ester separately using column chromatography or preparative TLC to remove excess reagents and byproducts.

-

NMR Analysis:

-

Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in the same deuterated solvent (e.g., CDCl₃).

-

Assign the proton signals for both diastereomers.

-

Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

-

-

Configuration Assignment: Analyze the sign distribution of the Δδ values to deduce the absolute configuration based on the established Mosher model.

Quantitative Data: Example of Mosher's Ester Analysis

The following table presents hypothetical but realistic Δδ (δS - δR) values for the Mosher's ester analysis of a secondary alcohol, R¹R²CHOH.

| Proton Location | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

| Protons on side R¹ | ||||

| Hα (R¹) | 2.45 | 2.35 | +0.10 | R¹ is on the right side of the Fischer projection |

| Hβ (R¹) | 1.80 | 1.72 | +0.08 | |

| Protons on side R² | ||||

| Hα (R²) | 3.10 | 3.22 | -0.12 | R² is on the left side of the Fischer projection |

| Hβ (R²) | 1.95 | 2.05 | -0.10 |

Chiral Solvating Agents (CSAs)

Chiral Solvating Agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[9] This method is often faster than using CDAs as it requires no covalent bond formation or subsequent purification. The observed NMR spectrum is a time-averaged representation of the free and complexed species. The differentiation arises from the different equilibrium constants of association for the two diastereomeric complexes and/or the different intrinsic chemical shifts within these complexes.[10]

Mechanism of Action

A chiral analyte (R/S-A) is dissolved in an NMR solvent containing an enantiomerically pure CSA (S-C). The two enantiomers form diastereomeric solvates (R-A•••S-C and S-A•••S-C) through rapid, reversible, non-covalent interactions like hydrogen bonding or π-π stacking. These interactions create different magnetic environments, leading to separate signals for the enantiomers.[10]

References

- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. pubs.acs.org [pubs.acs.org]

Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry and pharmacology, the stereochemistry of a molecule is paramount. The biological activity of a chiral drug can differ significantly between its enantiomeric forms, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of drug development and quality control. This technical guide provides an in-depth exploration of the principles and methodologies for determining enantiomeric excess using chiral derivatizing agents (CDAs).

The Core Principle: Converting Enantiomers to Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their direct differentiation and quantification by many standard analytical techniques, such as NMR spectroscopy and HPLC with conventional detectors, impossible. The foundational principle of using CDAs is to circumvent this challenge by converting the enantiomeric mixture into a mixture of diastereomers.[1]

A chiral derivatizing agent is an enantiomerically pure compound that reacts with the functional groups of the analyte enantiomers (e.g., alcohols, amines, carboxylic acids) to form new, covalently bonded products. Since the CDA itself is chiral, the reaction of a single enantiomer of the CDA with a pair of enantiomers (R- and S-analyte) results in the formation of two diastereomers (e.g., R-CDA-R-analyte and R-CDA-S-analyte).

Diastereomers, unlike enantiomers, have different physical and chemical properties. This crucial difference allows for their separation and quantification using standard analytical techniques like NMR spectroscopy and chromatography. The relative amounts of the diastereomers directly correspond to the relative amounts of the original enantiomers in the mixture, thus enabling the calculation of the enantiomeric excess.

The successful application of a CDA relies on several key requirements:

-

Enantiomeric Purity: The CDA must be of high and known enantiomeric purity to ensure accurate quantification.

-

Reaction Completion: The derivatization reaction should proceed to completion with both enantiomers of the analyte to avoid kinetic resolution, which would lead to an inaccurate determination of the original enantiomeric ratio.

-

Stereochemical Stability: Neither the CDA nor the analyte should undergo racemization under the derivatization or analysis conditions.

-

Signal Differentiation: The resulting diastereomers must exhibit distinguishable signals in the chosen analytical technique (e.g., different chemical shifts in NMR or different retention times in chromatography).

Visualizing the Workflow: From Enantiomers to Quantifiable Signals

The overall process of determining enantiomeric excess using a CDA can be visualized as a logical workflow.

Caption: General workflow for ee determination using a CDA.

Methodologies for Analysis

The two primary techniques employed for the analysis of diastereomeric mixtures formed with CDAs are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

In NMR spectroscopy, the diastereomers will exhibit different chemical shifts for corresponding nuclei.[2] By integrating the signals of a specific, well-resolved proton or other nucleus (e.g., 19F, 31P) for each diastereomer, their relative ratio can be determined.

A variety of CDAs have been developed for NMR-based ee determination, with Mosher's acid being a classic and widely used example.

| Chiral Derivatizing Agent | Analyte Functional Group | Key Features |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Alcohols, Amines | The 19F NMR signal of the trifluoromethyl group provides a clean singlet for each diastereomer, simplifying integration.[3] The absolute configuration can often be determined based on the chemical shift differences of protons near the chiral center.[4] |

| (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide | Primary and Secondary Amines | Reacts under mild conditions to form thiourea derivatives. The 19F NMR signal of the trifluoromethanesulfonamide group is used for quantification. |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) | Primary Alcohols | Reported to be superior to Mosher's acid for determining the ee of primary alcohols.[1] |

| TADDOL-based organophosphorus reagents | Alcohols, Carboxylic Acids | Utilizes 31P NMR spectroscopy for analysis, offering a wide chemical shift range and often baseline separation of diastereomeric signals. |

This protocol outlines the general steps for determining the ee of a chiral secondary alcohol using Mosher's acid chloride.

-

Reagent Preparation:

-

Ensure the chiral alcohol is dry and free of impurities.

-

Use enantiomerically pure (R)- or (S)-MTPA-Cl.

-

Use a dry, aprotic solvent (e.g., pyridine, CH2Cl2) and a suitable acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP).

-

-

Derivatization Reaction:

-

In a dry NMR tube or small reaction vial, dissolve the chiral alcohol (1.0 eq) in the chosen solvent.

-

Add DMAP (0.1-0.2 eq).

-

Add (R)-MTPA-Cl (1.1-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up (if necessary):

-

For analysis, the reaction mixture can sometimes be directly analyzed by NMR.

-

If purification is required, the reaction can be quenched with a small amount of water or saturated NaHCO3 solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

-

NMR Analysis:

-

Dissolve the resulting Mosher's ester in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire a high-resolution 1H and/or 19F NMR spectrum.

-

Identify a well-resolved signal for each diastereomer. For 19F NMR, two singlets corresponding to the CF3 groups should be observed.

-

Carefully integrate the chosen signals.

-

-

Calculation of Enantiomeric Excess:

-

Let I1 and I2 be the integration values for the two diastereomers.

-

Enantiomeric Excess (% ee) = |(I1 - I2) / (I1 + I2)| * 100

-

Caption: Workflow for ee determination by NMR using Mosher's acid.

High-Performance Liquid Chromatography (HPLC)

When using HPLC, the diastereomers are separated on a standard (achiral) stationary phase due to their different interactions with the stationary and mobile phases.[5] Each diastereomer will have a distinct retention time, and the peak areas from the chromatogram are used to determine their relative concentrations.

Many CDAs used for NMR can also be employed for HPLC analysis. Additionally, reagents that introduce a chromophore or fluorophore are particularly useful as they enhance detection sensitivity.

| Chiral Derivatizing Agent | Analyte Functional Group | Key Features |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary and Secondary Amines, Thiols | Introduces a highly fluorescent fluorenyl group, enabling sensitive detection.[6] |

| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Amines, Alcohols, Carboxylic Acids | Versatile reagent for derivatizing various functional groups.[6] |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methyl ester | Amines, Alcohols | Introduces a UV-active nitrophenyl group for enhanced detection. |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Primary and Secondary Amines | Reacts with amines to form stable derivatives with strong UV absorbance.[7] |

This protocol provides a general outline for determining the ee of a chiral primary amine via pre-column derivatization followed by HPLC analysis.

-

Reagent and Standard Preparation:

-

Prepare a stock solution of the chiral amine of known concentration.

-

Prepare a solution of the chiral derivatizing agent (e.g., FLEC) in a suitable solvent (e.g., acetone).

-

Prepare a buffer solution (e.g., borate buffer, pH 8-9) to control the reaction pH.

-

Prepare a series of calibration standards by reacting known amounts of the racemic amine with the CDA.

-

-

Derivatization Procedure:

-

In a vial, mix a known volume of the amine sample or standard with the buffer solution.

-

Add an excess of the CDA solution.

-

Vortex the mixture and allow it to react at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 15-60 minutes).

-

Quench the reaction by adding a small amount of an amino-containing reagent (e.g., glycine solution) to consume the excess CDA.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto an achiral HPLC column (e.g., C18).

-

Use a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) to achieve baseline separation of the two diastereomeric peaks.

-

Use a suitable detector (e.g., UV-Vis or fluorescence) set to the appropriate wavelength for the derivatized analyte.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the two diastereomers in the chromatogram.

-

Construct a calibration curve by plotting the peak area ratio of the diastereomers against the known enantiomeric composition of the standards.

-

Determine the enantiomeric composition of the unknown sample from its peak area ratio using the calibration curve.

-

Calculate the enantiomeric excess.

-

Caption: Workflow for ee determination by HPLC with a CDA.

Data Presentation: A Comparative Overview of Chiral Derivatizing Agents

The choice of CDA depends on the functional group of the analyte, the analytical technique to be used, and the desired sensitivity. The following tables provide a summary of commonly used CDAs for the determination of enantiomeric excess in amines and alcohols.

Table 1: Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent | Reaction Conditions | Analytical Method | Comments |

| Mosher's Acid Chloride | Pyridine or CH2Cl2 with DMAP, 0 °C to RT | 1H, 19F NMR | Well-established method, allows for absolute configuration determination. |

| FLEC | Aqueous buffer (pH 8-9), RT | HPLC-Fluorescence | High sensitivity due to the fluorescent tag. |

| Marfey's Reagent | Acetone/water, 40 °C, NaHCO3 | HPLC-UV | Produces derivatives with strong UV absorbance. |

| TSPC | Anhydrous ACN, pyridine, 25 °C | LC-MS | Versatile for various functional groups.[6] |

| (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide | CDCl3, RT | 19F NMR | Mild reaction conditions. |

Table 2: Chiral Derivatizing Agents for Alcohols

| Chiral Derivatizing Agent | Reaction Conditions | Analytical Method | Comments |

| Mosher's Acid Chloride | Pyridine or CH2Cl2 with DMAP, 0 °C to RT | 1H, 19F NMR | Gold standard for alcohols, allows for absolute configuration determination. |

| 2-CFNA | Not specified | Not specified | Reported to be superior to Mosher's acid for primary alcohols.[1] |

| TADDOL-based reagents | Not specified | 31P NMR | Good for complex molecules where 1H NMR is crowded. |

| (S)-α-Methoxybenzyl isocyanate | Not specified | HPLC-UV | Good separation for some amine isomers, less effective for alcohols in some cases.[8] |

| TSPC | Anhydrous ACN, pyridine, 25 °C | LC-MS | Versatile for various functional groups.[6] |

Conclusion